molecular formula C27H57O4P B048613 Trinonyl phosphate CAS No. 13018-37-6

Trinonyl phosphate

Cat. No. B048613
CAS RN: 13018-37-6
M. Wt: 476.7 g/mol
InChI Key: ZOPCDOGRWDSSDQ-UHFFFAOYSA-N
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Description

Trinonyl phosphate is a chemical compound with the molecular formula C27H57O4P . It is also known by other names such as Phosphate de trinonyle (French), Phosphoric acid, trinonyl ester, and Trinonylphosphat (German) .


Molecular Structure Analysis

The molecular structure of Trinonyl phosphate consists of a central phosphorus atom surrounded by three nonyl groups and one phosphate group . The molecule has a total of 88 bonds, including 31 non-H bonds, 1 multiple bond, 27 rotatable bonds, 1 double bond, and 1 phosphate/thiophosphate .


Physical And Chemical Properties Analysis

Trinonyl phosphate has a molecular weight of 476.7 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 443.0±13.0 °C at 760 mmHg, and a flash point of 235.1±40.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 27 freely rotating bonds .

Scientific Research Applications

  • Biochemical Research : Trinonyl phosphate has been used in the study of enzymatic conversion processes in lactobacilli, specifically in the conversion of uracil and orotate to uridine 5'-phosphate (Crawford, Kornberg, & Simms, 1957).

  • Environmental Science : It is identified as a flame retardant and plasticizer in various applications. Studies have found its presence in airborne particles over oceans, indicating its global occurrence and environmental impact (Möller et al., 2012).

  • Toxicology and Health Research :

    • Parental exposure to certain phosphate compounds like TDCIPP (related to trinonyl phosphate) has shown thyroid disruption and growth inhibition in zebrafish offspring (Ren et al., 2019).
    • Another study linked tributyl phosphate, a compound related to trinonyl phosphate, to an increased prevalence of asthma and allergic rhinitis (Araki et al., 2014).
    • Exposure to related compounds like TDCPP has been associated with altered hormone levels and decreased semen quality in men (Meeker & Stapleton, 2009).
  • Chemistry and Material Science :

    • Trinonyl phosphate and its derivatives are used in applications like improving the cycling performance of certain battery components (Rong et al., 2014).
    • It's also identified in indoor environments and on computer screens, indicating its prevalence in common consumer products (Marklund, Andersson, & Haglund, 2003).
  • Bioremediation : Research on bacteria strains that degrade persistent flame retardants, including those related to trinonyl phosphate, suggests potential applications in bioremediation of environments contaminated with these compounds (Takahashi et al., 2010).

Future Directions

While specific future directions for Trinonyl phosphate were not found in the search results, phosphorus management in general is a topic of ongoing research . Novel approaches to improve phosphate management and cardiovascular health in patients with chronic kidney disease and end-stage kidney disease are needed .

properties

IUPAC Name

trinonyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPCDOGRWDSSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073998
Record name Trinonyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinonyl phosphate

CAS RN

13018-37-6
Record name Trinonyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13018-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, trinonyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinonyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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